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Compound of Interest

Compound Name: Z-L-Tyrosine dcha

Cat. No.: B12343537 Get Quote

Abstract: This document provides detailed application notes and experimental protocols for the

use of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylamine salt (Z-L-Tyrosine dcha) as a

reagent in organic synthesis, with a primary focus on its application in solution-phase peptide

synthesis. The protocols outlined herein are intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry.

Introduction
N-α-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine) is a commonly utilized building block in the

synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Z or Cbz)

group serves as a robust protecting group for the α-amino functionality of tyrosine, which is

stable under basic conditions and can be selectively removed via hydrogenolysis. The

dicyclohexylamine (dcha) salt form of Z-L-Tyrosine offers several advantages, including

enhanced stability, crystallinity, and ease of handling compared to the free acid. This makes it

an excellent starting material for various synthetic transformations, most notably in solution-

phase peptide coupling reactions.

This application note details the necessary steps for the utilization of Z-L-Tyrosine dcha in the

synthesis of a model dipeptide, Z-L-Tyrosyl-L-Alanine methyl ester, via both the mixed

anhydride and dicyclohexylcarbodiimide (DCC) coupling methods.
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Z-L-Tyrosine dcha is a white to off-white crystalline solid. It is generally stable under ambient

conditions and should be stored in a cool, dry place. The dicyclohexylamine salt enhances the

shelf-life of the reagent by preventing the degradation of the free carboxylic acid.

Property Value

Molecular Formula C₂₉H₄₀N₂O₅

Molecular Weight 496.64 g/mol

Appearance White to off-white crystalline powder

Solubility Soluble in methanol and dichloromethane

Core Application: Solution-Phase Peptide Synthesis
The primary application of Z-L-Tyrosine dcha is as a precursor for the corresponding free acid,

Z-L-Tyrosine-OH, which is then used in peptide bond formation. The dicyclohexylamine must

be removed to liberate the carboxylic acid for activation and subsequent coupling with the

amino group of another amino acid or peptide.

Below is a generalized workflow for the use of Z-L-Tyrosine dcha in dipeptide synthesis.

Figure 1: General workflow for dipeptide synthesis using Z-L-Tyrosine dcha.

Experimental Protocols
Protocol 1: Conversion of Z-L-Tyrosine dcha to Z-L-Tyrosine-OH (Free Acid)

This protocol describes the liberation of the free carboxylic acid from its dicyclohexylamine salt,

a prerequisite for the subsequent coupling reactions.

Materials:

Z-L-Tyrosine dcha

Ethyl acetate

1 M Potassium bisulfate (KHSO₄) solution or 10% citric acid solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Separatory funnel

Rotary evaporator

Procedure:

Suspend Z-L-Tyrosine dcha (1.0 eq) in ethyl acetate (10 mL per gram of salt).

Transfer the suspension to a separatory funnel.

Add an equal volume of 1 M KHSO₄ solution and shake vigorously for 2-3 minutes. The solid

should dissolve as the free acid is formed.

Separate the organic layer.

Wash the organic layer sequentially with 1 M KHSO₄ solution (2 x 5 mL/g), water (2 x 5

mL/g), and finally with brine (1 x 5 mL/g).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

The resulting white solid is Z-L-Tyrosine-OH, which can be used in the next step without

further purification.

Protocol 2: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via Mixed Anhydride Method

This method involves the activation of the carboxylic acid of Z-L-Tyrosine-OH with isobutyl

chloroformate to form a mixed anhydride, which then reacts with the amino acid ester.

Materials:

Z-L-Tyrosine-OH (from Protocol 1)

L-Alanine methyl ester hydrochloride
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N-methylmorpholine (NMM)

Isobutyl chloroformate

Tetrahydrofuran (THF), anhydrous

Ethyl acetate

1 M Sodium bicarbonate (NaHCO₃) solution

1 M Hydrochloric acid (HCl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in a minimal amount of water and

neutralize with an equimolar amount of NMM. Extract the free base into ethyl acetate, dry the

organic layer with MgSO₄, and concentrate to obtain the free amino acid ester.

Dissolve Z-L-Tyrosine-OH (1.0 eq) in anhydrous THF (10 mL per gram) and cool the solution

to -15 °C in an ice-salt bath with stirring.

Add N-methylmorpholine (1.0 eq) to the cooled solution.

Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains

below -10 °C. Stir the reaction mixture for 15 minutes at -15 °C to form the mixed anhydride.

In a separate flask, dissolve the prepared L-Alanine methyl ester (1.0 eq) in anhydrous THF.

Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

Allow the reaction mixture to stir at -15 °C for 1 hour, then let it warm to room temperature

and stir for an additional 2-3 hours.

Remove the N-methylmorpholine hydrochloride by filtration.
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Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution,

water, 1 M HCl solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Z-L-

Tyrosyl-L-Alanine methyl ester.

Purify the crude product by recrystallization from ethyl acetate/hexane.

Protocol 3: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via DCC Coupling

This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the

formation of the peptide bond.

Materials:

Z-L-Tyrosine-OH (from Protocol 1)

L-Alanine methyl ester hydrochloride

N,N'-Dicyclohexylcarbodiimide (DCC)

Triethylamine (TEA) or N-methylmorpholine (NMM)

Dichloromethane (DCM), anhydrous

Ethyl acetate

1 M Sodium bicarbonate (NaHCO₃) solution

1 M Hydrochloric acid (HCl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Prepare the free L-Alanine methyl ester from its hydrochloride salt as described in Protocol

2, step 1.

Dissolve Z-L-Tyrosine-OH (1.0 eq) and L-Alanine methyl ester (1.0 eq) in anhydrous DCM

(15 mL per gram of Z-L-Tyrosine-OH).

Cool the solution to 0 °C in an ice bath.

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white

precipitate of dicyclohexylurea (DCU) will form.

Filter off the DCU precipitate and wash it with a small amount of cold DCM.

Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution,

water, 1 M HCl solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude

product.

Purify the crude product by recrystallization from ethyl acetate/hexane.

Coupling Method Reagents Typical Yield Key By-product

Mixed Anhydride
Isobutyl

chloroformate, NMM
70-85%

N-methylmorpholine

hydrochloride

DCC Coupling DCC 75-90%
Dicyclohexylurea

(DCU)

Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation to yield the free

dipeptide.
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Figure 2: Deprotection of the Z-group.

Protocol 4: Hydrogenolysis of Z-L-Tyrosyl-L-Alanine Methyl Ester

Materials:

Z-L-Tyrosyl-L-Alanine methyl ester

Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

Dissolve the Z-protected dipeptide ester in methanol (20 mL per gram).

Add 10% Pd/C catalyst (10% by weight of the peptide).

Stir the suspension under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room

temperature.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Wash the Celite pad with methanol.

Combine the filtrate and washings and concentrate under reduced pressure to obtain the

free dipeptide ester, H-L-Tyrosyl-L-Alanine methyl ester.

Conclusion
Z-L-Tyrosine dcha is a stable and convenient precursor for Z-L-Tyrosine-OH in organic

synthesis. Its primary utility lies in solution-phase peptide synthesis, where it can be effectively

employed in coupling reactions using standard methodologies such as the mixed anhydride or

DCC methods. The protocols provided herein offer a comprehensive guide for the use of this
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versatile reagent in the synthesis of dipeptides, which can be extended to the synthesis of

more complex peptide structures.

To cite this document: BenchChem. [Z-L-Tyrosine Dicyclohexylamine Salt: A Versatile
Reagent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12343537#z-l-tyrosine-dcha-as-a-reagent-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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